molecular formula C23H16BrN3O2 B2726868 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine CAS No. 313966-62-0

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine

Cat. No.: B2726868
CAS No.: 313966-62-0
M. Wt: 446.304
InChI Key: FOSIJFKMOGKKTI-VYIQYICTSA-N
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Description

(2Z)-3-(1H-1,3-Benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine is a heterocyclic compound featuring a 2H-chromen-2-imine core substituted with a 1H-1,3-benzodiazol-2-yl group at position 3, a bromine atom at position 6, and a 2-methoxyphenylamine moiety at the imine nitrogen. This compound’s structural complexity arises from its fused aromatic systems (chromen and benzodiazole) and electron-withdrawing/donating substituents (bromo and methoxy), which likely influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O2/c1-28-21-9-5-4-8-19(21)27-23-16(13-14-12-15(24)10-11-20(14)29-23)22-25-17-6-2-3-7-18(17)26-22/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIJFKMOGKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Core Structure Variations

  • Chromen vs. Quinazolinone: The target’s chromen-imine core differs from quinazolinones (e.g., compounds 2a-2b), which have a fused pyrimidinone ring. Chromen derivatives are often associated with fluorescence and photochemical activity, whereas quinazolinones are explored for antimicrobial and anticancer properties .
  • Imine vs. Lactone/Carboxamide : The imine group in the target compound contrasts with lactone (chromen-2-one) or carboxamide moieties in analogues. Imines may enhance metal-binding capacity or serve as intermediates for further functionalization .

Substituent Effects

  • Bromine Position: The 6-bromo substituent in the target and quinazolinones (2a-2b) may increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, bromine on an ethyl chain (compound 2c) could alter lipophilicity and metabolic stability .
  • Methoxyphenyl vs.

Biological Activity

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C23H16BrN3O
  • Molecular Weight : 430.3 g/mol
  • IUPAC Name : 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine
  • CAS Number : 313966-62-0

Cytotoxicity Studies

Cytotoxicity is a critical measure of a compound's potential as an anticancer agent. The biological activity of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine has been evaluated against several cancer cell lines, yielding promising results.

Cell Line IC50 (nM) Reference
NUGC29
DLDI60
HEPG2174
MCF288

These values indicate that the compound exhibits significant cytotoxic effects, particularly against the NUGC cell line, where it shows comparable potency to established chemotherapeutics.

The mechanisms by which (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Intercalation : It can intercalate into DNA strands, disrupting replication and transcription processes, leading to programmed cell death (apoptosis) in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of the bromine atom in this compound is particularly noteworthy:

  • Bromine Substitution : The bromine atom enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially increasing its interaction with biological targets compared to its chloro or fluoro analogs.

Comparative studies have shown that variations in substituents at the phenyl ring significantly affect cytotoxicity profiles. For instance, compounds with different substituents exhibit varying degrees of potency against cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds derived from chromene structures:

  • A study demonstrated that derivatives with halogen substitutions showed enhanced antitumor activity against liver carcinoma cell lines (HEPG2) with IC50 values as low as 2.70 µM for certain derivatives .
  • Another investigation reported that compounds containing methoxy groups exhibited improved cytotoxicity due to better solubility and bioavailability .

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